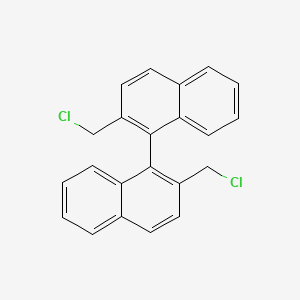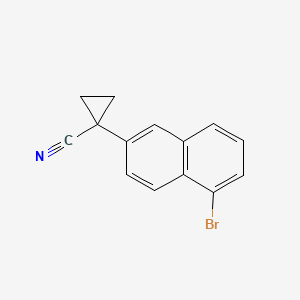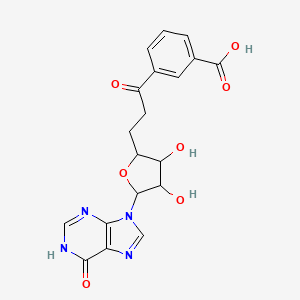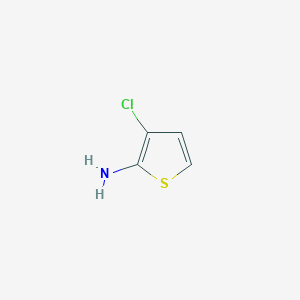![molecular formula C83H90N4O B12077648 4-(4-Heptylphenyl)benzonitrile;4-(4-octoxyphenyl)benzonitrile;4-(4-pentylphenyl)benzonitrile;4-[4-(4-pentylphenyl)phenyl]benzonitrile](/img/structure/B12077648.png)
4-(4-Heptylphenyl)benzonitrile;4-(4-octoxyphenyl)benzonitrile;4-(4-pentylphenyl)benzonitrile;4-[4-(4-pentylphenyl)phenyl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compounds 4-(4-Heptylphenyl)benzonitrile, 4-(4-octoxyphenyl)benzonitrile, 4-(4-pentylphenyl)benzonitrile, and 4-[4-(4-pentylphenyl)phenyl]benzonitrile are aromatic nitriles These compounds are characterized by the presence of a benzonitrile group (a benzene ring with a cyano group attached) and various alkyl or alkoxy substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
4-(4-Heptylphenyl)benzonitrile
- This compound can be synthesized through the reaction of 4-bromobenzonitrile with 4-heptylphenylboronic acid in the presence of a palladium catalyst (Suzuki coupling reaction). The reaction is typically carried out in a solvent such as toluene, with a base like potassium carbonate, at elevated temperatures .
-
4-(4-octoxyphenyl)benzonitrile
- The synthesis involves the reaction of 4-bromobenzonitrile with 4-octoxyphenylboronic acid under similar Suzuki coupling conditions. The reaction is performed in a solvent like toluene, with a base such as potassium carbonate, and a palladium catalyst .
-
4-(4-pentylphenyl)benzonitrile
- This compound can be prepared by the reaction of 4-bromobenzonitrile with 4-pentylphenylboronic acid using a palladium-catalyzed Suzuki coupling reaction. The reaction conditions include a solvent like toluene, a base such as potassium carbonate, and a palladium catalyst .
-
4-[4-(4-pentylphenyl)phenyl]benzonitrile
- The synthesis involves the reaction of 4-bromobenzonitrile with 4-(4-pentylphenyl)phenylboronic acid under Suzuki coupling conditions. The reaction is carried out in a solvent like toluene, with a base such as potassium carbonate, and a palladium catalyst .
Industrial Production Methods
Industrial production of these compounds typically involves large-scale Suzuki coupling reactions, utilizing automated reactors and continuous flow processes to ensure high yields and purity. The use of recyclable catalysts and green solvents is also emphasized to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation
- These compounds can undergo oxidation reactions, particularly at the alkyl or alkoxy substituents. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction
- The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
-
Substitution
- The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, catalytic hydrogenation, solvents like ether or THF.
Substitution: Nitric acid, sulfuric acid, halogens, solvents like acetic acid or chloroform.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones at the alkyl or alkoxy substituents.
Reduction: Formation of primary amines from the nitrile group.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives on the aromatic ring.
Wissenschaftliche Forschungsanwendungen
These compounds have a wide range of applications in scientific research:
-
Chemistry
- Used as intermediates in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and catalysis.
-
Biology
- Investigated for their potential biological activities, including antimicrobial and anticancer properties.
-
Medicine
- Explored as potential drug candidates or as building blocks for pharmaceuticals.
-
Industry
- Utilized in the development of liquid crystal materials for display technologies.
- Applied in the production of advanced polymers and materials with specific electronic or optical properties .
Wirkmechanismus
The mechanism of action of these compounds depends on their specific application. For example:
-
In Liquid Crystals
- The compounds align themselves in a specific orientation under an electric field, altering the optical properties of the material.
- The molecular structure, particularly the length and nature of the alkyl or alkoxy substituents, influences the liquid crystalline behavior.
-
In Biological Systems
- The nitrile group can interact with biological targets, such as enzymes or receptors, potentially inhibiting their activity.
- The aromatic ring and substituents can enhance binding affinity and specificity for the target molecules.
Vergleich Mit ähnlichen Verbindungen
These compounds can be compared with other aromatic nitriles, such as benzonitrile and its derivatives:
-
Benzonitrile
- A simpler structure with a single nitrile group attached to a benzene ring.
- Used as a solvent and intermediate in organic synthesis.
-
4-Cyanobiphenyl
- Contains two benzene rings connected by a single bond, with a nitrile group on one ring.
- Used in the production of liquid crystals.
-
4-(4-Alkylphenyl)benzonitriles
- Similar to the compounds discussed, but with different alkyl chain lengths.
- The length and nature of the alkyl chain can influence the physical and chemical properties, such as melting point and solubility.
Conclusion
The compounds 4-(4-Heptylphenyl)benzonitrile, 4-(4-octoxyphenyl)benzonitrile, 4-(4-pentylphenyl)benzonitrile, and 4-[4-(4-pentylphenyl)phenyl]benzonitrile are valuable in various fields of research and industry Their unique structures and properties make them suitable for applications in materials science, chemistry, biology, and medicine
Eigenschaften
Molekularformel |
C83H90N4O |
|---|---|
Molekulargewicht |
1159.6 g/mol |
IUPAC-Name |
4-(4-heptylphenyl)benzonitrile;4-(4-octoxyphenyl)benzonitrile;4-(4-pentylphenyl)benzonitrile;4-[4-(4-pentylphenyl)phenyl]benzonitrile |
InChI |
InChI=1S/C24H23N.C21H25NO.C20H23N.C18H19N/c1-2-3-4-5-19-6-10-21(11-7-19)23-14-16-24(17-15-23)22-12-8-20(18-25)9-13-22;1-2-3-4-5-6-7-16-23-21-14-12-20(13-15-21)19-10-8-18(17-22)9-11-19;1-2-3-4-5-6-7-17-8-12-19(13-9-17)20-14-10-18(16-21)11-15-20;1-2-3-4-5-15-6-10-17(11-7-15)18-12-8-16(14-19)9-13-18/h6-17H,2-5H2,1H3;8-15H,2-7,16H2,1H3;8-15H,2-7H2,1H3;6-13H,2-5H2,1H3 |
InChI-Schlüssel |
KEHRDTUYWHIRBL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C#N.CCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#N.CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#N.CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















